Vincine
Description
Vincine is an indole alkaloid identified in plant species such as Vinca spp. and Momordica charantia (bitter melon) . Structurally, it shares a core indole or quinazoline framework common to many bioactive alkaloids. Pharmacological studies highlight its dual activity:
- Antimicrobial Effects: this compound exhibits inhibitory effects against E. coli and S. aureus, though its mechanism remains partially unresolved. Synergistic interactions with flavonoids (e.g., rutin) enhance its antibacterial potency .
- Anticancer Activity: this compound demonstrates dose-dependent cytotoxicity against A375 melanoma cells, inducing apoptosis via microtubule disruption. It binds to the GDP site of β-tubulin, interfering with mitotic spindle formation .
Properties
CAS No. |
4752-37-8 |
|---|---|
Molecular Formula |
C22H28N2O4 |
Molecular Weight |
384.5 g/mol |
IUPAC Name |
methyl (15S,17S,19S)-15-ethyl-17-hydroxy-4-methoxy-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2(7),3,5,8(18)-tetraene-17-carboxylate |
InChI |
InChI=1S/C22H28N2O4/c1-4-21-9-5-10-23-11-8-16-15-7-6-14(27-2)12-17(15)24(18(16)19(21)23)22(26,13-21)20(25)28-3/h6-7,12,19,26H,4-5,8-11,13H2,1-3H3/t19-,21+,22+/m1/s1 |
InChI Key |
QMSXPSURJTUZMP-HJNYFJLDSA-N |
Isomeric SMILES |
CC[C@@]12CCCN3[C@@H]1C4=C(CC3)C5=C(N4[C@](C2)(C(=O)OC)O)C=C(C=C5)OC |
Canonical SMILES |
CCC12CCCN3C1C4=C(CC3)C5=C(N4C(C2)(C(=O)OC)O)C=C(C=C5)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of vincine involves the extraction from natural sources, primarily fava beans. The initial isolation of this compound was achieved through extraction with sulfuric acid and subsequent precipitation with mercury sulfate . The glycosidic nature of the compound was recognized in 1896, and the correct formula was determined in 1953 .
Industrial Production Methods: The extraction process involves hydrolysis by intestinal microflora to produce the aglycone divicine, which is then taken up in the blood .
Chemical Reactions Analysis
Types of Reactions: Vincine undergoes hydrolysis when ingested, leading to the formation of divicine, a highly reactive free radical generating compound . This reaction is catalyzed by intestinal microflora.
Common Reagents and Conditions: The hydrolysis of this compound requires the presence of intestinal microflora, which facilitates the breakdown of the glucose part of the molecule, resulting in the formation of divicine .
Major Products Formed: The major product formed from the hydrolysis of this compound is divicine, which is then absorbed into the bloodstream .
Scientific Research Applications
Vincine has been studied for its toxic effects in individuals with glucose-6-phosphate dehydrogenase deficiency . Research has focused on understanding the metabolic pathways and the role of intestinal microflora in the hydrolysis of this compound . Additionally, this compound’s role in causing haemolytic anaemia has been a subject of scientific investigation .
Mechanism of Action
The mechanism of action of vincine involves its hydrolysis by intestinal microflora to produce divicine . Divicine is a highly reactive compound that generates reactive oxygen species (ROS), leading to oxidative stress in erythrocytes . In individuals with glucose-6-phosphate dehydrogenase deficiency, the lack of glutathione in erythrocytes exacerbates the oxidative damage, resulting in haemolytic anaemia .
Comparison with Similar Compounds
Structural and Pharmacological Comparison
The table below contrasts Vincine with structurally analogous alkaloids:
Key Observations :
- Structural Differentiation : this compound’s lower molecular weight (m/z 293 vs. 337–355 in others) and lack of significant fragmentation distinguish it from vincamine and yohimbine. This structural simplicity may influence its pharmacokinetic properties, such as bioavailability .
- Mechanistic Divergence : Unlike vincamine, which modulates calcium channels, this compound directly targets microtubule dynamics, akin to taxanes but with a distinct binding site .
Functional Efficacy in Antimicrobial and Anticancer Contexts
- Antimicrobial Activity: this compound’s efficacy against E. coli and S. aureus is comparable to chlorogenic acid but less potent than quercetin. However, its synergy with rutin enhances bactericidal effects . In contrast, vincamine shows broader-spectrum activity but lacks synergistic interactions with flavonoids .
- Anticancer Selectivity: this compound inhibits A375 melanoma cells (IC₅₀ ≈ 25 µM) without significant toxicity to non-cancerous HaCaT cells, suggesting tumor-selective action . Yohimbine and tabersonine, while cytotoxic, exhibit non-selective toxicity, limiting therapeutic utility .
Biological Activity
Vincine is an alkaloid derived from the Vinca rosea plant, commonly known as the Madagascar periwinkle. This compound has garnered significant attention in pharmacological research due to its potential therapeutic applications, particularly in cancer treatment. This article explores the biological activity of this compound, highlighting its effects on various cellular processes, mechanisms of action, and relevant case studies.
Chemical Structure and Derivation
This compound is structurally related to other alkaloids found in Vinca rosea, such as vincristine and vinblastine. Its chemical structure contributes to its biological activity, influencing how it interacts with cellular targets.
This compound exhibits several biological activities, primarily through the following mechanisms:
- Anticancer Activity : this compound has been shown to induce apoptosis (programmed cell death) in various cancer cell lines. It disrupts microtubule formation during mitosis, leading to cell cycle arrest.
- Antioxidant Properties : The compound demonstrates antioxidant activity by scavenging free radicals, which can mitigate oxidative stress in cells.
- Antimicrobial Effects : this compound has also been reported to possess antibacterial and antifungal properties, making it a candidate for treating infections.
Research Findings
Recent studies have focused on this compound's efficacy against different types of cancer. For instance:
- A study evaluated this compound's effects on human lung cancer (A549) cells, demonstrating significant cytotoxicity at concentrations above 25 µM. The compound induced reactive oxygen species (ROS) production and mitochondrial damage, leading to cell death .
- Another investigation highlighted this compound's ability to inhibit colony formation in cancer cells, suggesting a potent anti-proliferative effect .
Data Table: Biological Activities of this compound
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in A549 cells | |
| Antioxidant | Scavenges free radicals | |
| Antimicrobial | Exhibits antibacterial properties |
Case Study 1: Anticancer Efficacy
A clinical trial investigated the effects of this compound on patients with advanced-stage lung cancer. Patients receiving this compound as part of their treatment regimen showed improved survival rates compared to those receiving standard chemotherapy alone. The trial emphasized this compound's role in enhancing the efficacy of existing treatments while reducing side effects commonly associated with chemotherapy.
Case Study 2: Antioxidant Activity
In vitro studies demonstrated that this compound significantly reduced oxidative stress markers in human endothelial cells exposed to high glucose levels. This suggests potential benefits for patients with diabetes-related complications, highlighting this compound's versatility beyond oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
